molecular formula C2H4BrNO B1212595 n-Bromoacetamide CAS No. 79-15-2

n-Bromoacetamide

Cat. No. B1212595
CAS RN: 79-15-2
M. Wt: 137.96 g/mol
InChI Key: VBTQNRFWXBXZQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

NBA is used in the synthesis of complex organic molecules through addition and substitution reactions. For instance, it has been employed in the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives by reacting smoothly with the nitroalkene moiety of specific substrates, leading to the introduction of bromine and an acetamido group across the olefinic double bond, with a concurrent addition of a second bromine atom at C-6 (Rank & Baer, 1974).

Molecular Structure Analysis

Studies on the molecular structures of related acetamide compounds, such as acetamide and N-methylacetamide, have provided insights into the impact of molecular structure on chemical properties. For example, electron diffraction studies have revealed that C=O distances are longer and C–N distances are shorter in the crystalline state compared to the gaseous state, highlighting the influence of hydrogen bonding on molecular structure (Kimura & Aoki, 1953; Kitano, Fukuyama, & Kuchitsu, 1973).

Chemical Reactions and Properties

NBA is a versatile reagent for bromination and amination reactions. It has been utilized for regiospecific aminobromination of beta-nitrostyrene derivatives, demonstrating its effectiveness in introducing bromoamine functionalities into molecules in good to excellent yields (Chen et al., 2010). Additionally, NBA-mediated domino cyclization and elimination reactions offer a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates, showcasing its utility in complex organic syntheses (Zhu, Yu, & Gu, 2014).

Scientific Research Applications

Impact on Sodium Channel Currents

N-Bromoacetamide (NBA) has been studied for its effects on sodium channel currents. In a study involving rat myotube membrane, NBA was found to remove sodium channel inactivation, as evidenced by increased lifetime of open channels without affecting the amplitude of single-channel currents. This supports a kinetic model of sodium channel activation where the inactivation process primarily determines the normal open-channel lifetime in the examined voltage range (Patlak & Horn, 1982).

Use in Molluscicidal Applications

NBA has been used in molluscicidal applications. A large-scale application study across various environments revealed high effectiveness against snails and snail eggs. It showed no toxic effects on fish at applicable dosages and had a minimal impact on rice seedling and marshland grass (Zhu, Yin, Bao, & Cai, 1998).

Transformation of Natural Products

In the field of chemistry, NBA has been used for the transformation of natural products. Specifically, NBA resin was utilized for transforming the furan ring in tetranortriterpenoids to butryolactone, demonstrating excellent selectivity and yield under microwave irradiation conditions (Santhanakrishnan, Mohankumar, & Narasimhan, 2016).

Binding Site Studies

NBA has been instrumental in studying the binding sites of enzymes. For instance, NBA derivatives were used to investigate the binding site around His-15 in lysozyme, revealing a small hydrophobic pocket that binds these reagents in the vicinity of His-15 (Yamada, Uozumi, Ishikawa, & Imoto, 1984).

Catalytic Asymmetric Aminohydroxylation

NBA has been shown to be an effective nitrogen source in catalytic asymmetric aminohydroxylation of olefins, behaving similarly to its parent compound in these reactions (Demko, Bartsch, & Sharpless, 2000).

Exploration of Potassium Currents in Neurons

NBA has revealed new pharmacological properties of transient potassium currents in neurons. Its application resulted in the irreversible inhibition of these currents, suggesting that conserved methionine and/or histidine residues might be the targets for NBA modifications (Huang, 1995).

Calcium-Activated Potassium Channels

NBA has been used to study calcium-activated potassium channels in rat skeletal muscle. Treatment with NBA removed a calcium-dependent component of channel opening, indicating its utility in understanding the ion channel dynamics (Pallotta, 1985).

Safety And Hazards

NBA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is sensitive to light, moisture, and heat, and decomposes rapidly at elevated temperatures, in the presence of moisture and light .

Future Directions

Several important advances in enantioselective bromofunctionalization of alkenes using NBA have been reported . This includes the use of NBA in expanding the scope of diastereoselective bromofunctionalization of alkenes . Examples include bromine initiated cyclic ether cascades and novel multicomponent reactions (MCRs) .

properties

IUPAC Name

N-bromoacetamide
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InChI

InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTQNRFWXBXZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4BrNO
Record name N-BROMOACETAMIDE
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DSSTOX Substance ID

DTXSID5024633
Record name N-Bromoacetamide
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Molecular Weight

137.96 g/mol
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Physical Description

N-bromoacetamide is a white powder. (NTP, 1992)
Record name N-BROMOACETAMIDE
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name N-BROMOACETAMIDE
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Product Name

n-Bromoacetamide

CAS RN

79-15-2
Record name N-BROMOACETAMIDE
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Record name N-Bromoacetamide
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Record name N-Bromoacetamide
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Record name Acetamide, N-bromo-
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Melting Point

226 °F (NTP, 1992)
Record name N-BROMOACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Bromoacetamide
Reactant of Route 2
n-Bromoacetamide
Reactant of Route 3
n-Bromoacetamide
Reactant of Route 4
n-Bromoacetamide

Citations

For This Compound
3,120
Citations
R Horn, CA Vandenberg, K Lange - Biophysical journal, 1984 - cell.com
… The currents were examined in control patches and in patches treated with N- bromoacetamide ( NBA ) to remove inactivation. The single-channel current-voltage relationship was …
Number of citations: 180 www.cell.com
RE Buckles, RC Johnson… - The Journal of Organic …, 1957 - ACS Publications
… In the present investigation the reaction of N-bromoacetamide and styrene was found to give yields of acetamide as high as 65%. When the acetamide ivas isolated by precipitation as …
Number of citations: 40 pubs.acs.org
J Patlak, R Horn - The Journal of general physiology, 1982 - rupress.org
We have studied the effect of N-bromoacetamide (NBA) on the behavior of single sodium channel currents in excised patches of rat myotube membrane at 10 degree C. Inward sodium …
Number of citations: 232 rupress.org
S Wolfe, DVC Awang - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
… work, a re-examination of the reaction of N-bromoacetamide (NBA) with some olefins. The … reexamen de la reaction de la N-bromoacetamide avec quelques olefines, nous presentons …
Number of citations: 35 cdnsciencepub.com
RE Buckles - Journal of the American Chemical Society, 1949 - ACS Publications
… N-Bromoacetamide has been found to react with several … of dibromides of olefins with N-bromoacetamide as the sole source of … Styrene reactedquite rapidly with the N-bromoacetamide. …
Number of citations: 42 pubs.acs.org
RC Huang - Molecular pharmacology, 1995 - Citeseer
The chemical modifiers N-bromoacetamide(NBA), N-bromosuccinimide(NBS), and chloramine-T(ChT) are commonly used to remove fast inactivation of sodium currents and transient …
Number of citations: 8 citeseerx.ist.psu.edu
KK Banerji - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
The oxidation of ortho-, meta-, and para-substituted benzylamines by N-bromoacetamide (NBA), to the corresponding benzaldehydes, is first order with respect to NBA and the amine. …
Number of citations: 13 www.journal.csj.jp
SC Negi, KK Banerji - The Journal of Organic Chemistry, 1983 - ACS Publications
The kinetics of the oxidation of seven secondary alcohols by N-bromoacetamide has been studied in alkaline solution. The main product of the oxidation is the corresponding ketone. …
Number of citations: 13 pubs.acs.org
HH Baer, W Rank - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
… -2,3-dideoxy-3-nitrohex-2-enopyranosides having the α-D-erythro (1), α-D-threo (10), β-D-erythro (19), and β-D-threo (24) configurations react smoothly with N-bromoacetamide (NBA) …
Number of citations: 29 cdnsciencepub.com
MK Reddy, CS Reddy, EV Sundaram - Tetrahedron, 1985 - Elsevier
… Abstract - The kinetic results of the oxidation of aminoacids by N-bromoacetamide in acid … The oxidation of aminoacids by N-bromoacetamide is also catalysed by carboxylate anions. …
Number of citations: 22 www.sciencedirect.com

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